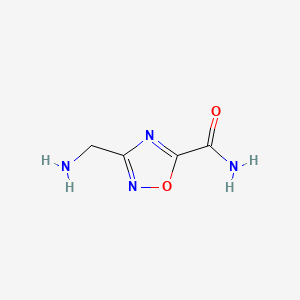

3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide

描述

属性

IUPAC Name |

3-(aminomethyl)-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c5-1-2-7-4(3(6)9)10-8-2/h1,5H2,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIKZRFPXIAGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NOC(=N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Amidoxime Formation from Nitriles

The foundational step for 1,2,4-oxadiazole synthesis involves converting nitriles to amidoximes via hydroxylamine treatment. For 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxamide, a nitrile precursor bearing a protected aminomethyl group (e.g., chloromethyl cyanide ) reacts with hydroxylamine hydrochloride in ethanol/water at 60–80°C, yielding the corresponding amidoxime. This intermediate, ClCH₂-C(=NOH)NH₂ , serves as the scaffold for subsequent functionalization.

O-Acylation with Carboxylic Acid Derivatives

The amidoxime undergoes O-acylation with a carboxylic acid derivative to introduce the carboxamide group. For example, coupling ClCH₂-C(=NOH)NH₂ with a protected carboxamide-containing carboxylic acid (e.g., 2-(Boc-amino)acetic acid ) using carbodiimide reagents (EDC/HOBt) in DMF achieves the O-acylamidoxime intermediate. Critically, the choice of carboxylic acid determines the C5 substituent, necessitating orthogonal protection strategies to prevent undesired side reactions.

Cyclodehydration to Oxadiazole Core

Cyclodehydration of the O-acylamidoxime in borate buffer (pH 9.5) at 90°C for 2 hours forms the 1,2,4-oxadiazole ring. Under these conditions, the chloromethyl group at C3 remains intact, while the carboxamide at C5 is unveiled through deprotection (e.g., TFA for Boc removal). Yields for analogous transformations range from 51% to 92%, depending on steric and electronic effects.

Halogen Substitution at C3

Synthesis of 3-(Chloromethyl)-5-Trichloromethyl-1,2,4-Oxadiazole

A patent route describes fusing monochloroacetamidoxime with trichloroacetic anhydride at 110°C to yield 3-(chloromethyl)-5-trichloromethyl-1,2,4-oxadiazole . This intermediate serves as a versatile precursor for introducing the aminomethyl group via nucleophilic substitution.

Amination of Chloromethyl Group

Reaction of 3-(chloromethyl)-5-trichloromethyl-1,2,4-oxadiazole with aqueous ammonia in ethanol at 60°C substitutes the chloride with an aminomethyl group, yielding 3-(aminomethyl)-5-trichloromethyl-1,2,4-oxadiazole . The trichloromethyl group at C5 is subsequently hydrolyzed to a carboxylic acid using 6M HCl at reflux, followed by amidation with ammonium chloride and EDC/HOBt to furnish the carboxamide.

Table 1: Halogen Substitution and Amidation Yields

| Starting Material | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| 3-(Chloromethyl)-5-CCl₃-oxadiazole | NH₃, EtOH, 60°C, 3h | 3-(Aminomethyl)-5-CCl₃-oxadiazole | 68 |

| 3-(Aminomethyl)-5-COOH-oxadiazole | NH₄Cl, EDC/HOBt, DMF, rt | 3-(Aminomethyl)-5-CONH₂-oxadiazole | 75 |

Post-Cyclization Carboxamide Installation

Hydrolysis of Trichloromethyl to Carboxylic Acid

The trichloromethyl group at C5 in 3-(aminomethyl)-5-trichloromethyl-1,2,4-oxadiazole is hydrolyzed to a carboxylic acid using 6M HCl at 100°C for 12 hours. This step is critical for enabling subsequent amidation but risks oxadiazole ring degradation under prolonged acidic conditions.

Carbodiimide-Mediated Amidation

The carboxylic acid intermediate is activated with EDCl/HOBt and reacted with ammonium hydroxide to yield the carboxamide. Solvent selection (e.g., DMF vs. THF) and stoichiometry influence yields, with DMF providing superior solubility and reaction homogeneity.

Comparative Analysis of Methodologies

Efficiency and Scalability

Functional Group Compatibility

-

Protecting groups (e.g., Boc for aminomethyl) are essential to prevent side reactions during O-acylation.

-

Electron-deficient carboxylic acids exhibit slower cyclodehydration kinetics, necessitating extended heating.

Challenges and Optimization Strategies

化学反应分析

Types of Reactions

3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce amines or other derivatives.

科学研究应用

Synthesis and Characterization

The synthesis of 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxamide involves several methods that facilitate the exploration of its pharmacological properties. Common synthetic routes include:

- Acid-Promoted Reactions : These provide high yields for 1,2,4-oxadiazole derivatives, allowing for the development of compounds with enhanced biological activities.

- Multistep Synthesis : Involves the modification of existing oxadiazole structures to create derivatives with specific functional groups that can improve their efficacy against targeted biological pathways.

Biological Activities

The compound has been studied for a variety of biological activities:

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial activity. For example:

- C. difficile and E. faecium Infections : Modified oxadiazole compounds have shown effectiveness against these pathogens, which are known for their antibiotic resistance. A study demonstrated that certain analogues maintained activity while being poorly permeable in gastrointestinal models .

Anticancer Activity

This compound has also been evaluated for anticancer properties:

- Cell Line Studies : Various studies have reported that oxadiazole derivatives exhibit cytotoxic effects against multiple cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, some compounds showed IC50 values comparable to established chemotherapeutics like doxorubicin .

Enzyme Inhibition

Enzymatic inhibition studies reveal that this compound can act as an inhibitor for several enzymes:

- Monoamine Oxidase (MAO) : Some derivatives have demonstrated potent MAO-B inhibitory activity, which is relevant for treating neurological disorders such as depression and Alzheimer’s disease .

Case Study 1: Antimicrobial Development

A study focused on the modification of 1,2,4-oxadiazole compounds to enhance their antimicrobial properties. Researchers synthesized variants with quaternary ammonium functionalities that retained activity against gastrointestinal pathogens while exhibiting complete impermeability in cell monolayers. This highlights the potential for developing targeted therapies against resistant strains .

Case Study 2: Anticancer Efficacy

In a comparative study involving several oxadiazole derivatives against cancer cell lines, compounds were found to induce apoptosis effectively. For example, certain derivatives exhibited IC50 values lower than those of reference drugs like doxorubicin in various cancer models, suggesting a promising avenue for further drug development .

作用机制

The mechanism of action of 3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

相似化合物的比较

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from available evidence:

Physicochemical and Functional Differences

- Solubility : The hydrochloride salt derivative () exhibits enhanced water solubility compared to the neutral carboxamide form, critical for bioavailability in drug formulations .

- Lipophilicity : Substitutions like the 4-(azepan-1-yl)phenyl group () increase LogP, favoring blood-brain barrier penetration .

Research Implications and Gaps

- Biological Data: Limited evidence on direct biological activity comparisons; most studies focus on synthesis or structural characterization.

- Structure-Activity Relationships (SAR) : Systematic studies are needed to evaluate how substituents influence target affinity (e.g., antimicrobial, anticancer effects hinted in ).

- Safety Profiles : Safety data are sparse except for the hydrochloride derivative, which requires cautious handling ().

生物活性

3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an oxadiazole ring, which is known for its pharmacological properties. The presence of the amino group enhances its interaction with biological targets, making it a candidate for various therapeutic applications. The molecular formula is CHNO, and it can exist in different forms, including hydrochloride salts which may affect its bioavailability and solubility.

Research indicates that this compound interacts with specific biological receptors and enzymes, influencing various cellular pathways. Its mechanisms of action include:

- Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, it has shown IC values of 0.67 µM against PC-3 prostate cancer cells and 0.87 µM against ACHN renal cancer cells .

- Inhibition of Enzymatic Activity : Studies have reported that derivatives of this compound exhibit inhibitory activity against enzymes such as human alkaline phosphatase and carbonic anhydrase .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

| Activity Type | Target | IC Value | Remarks |

|---|---|---|---|

| Anticancer | PC-3 (Prostate Cancer) | 0.67 µM | Significant cytotoxicity observed |

| Anticancer | HCT-116 (Colon Cancer) | 0.80 µM | Effective against various cancer types |

| Enzyme Inhibition | Human Alkaline Phosphatase | 0.420 µM | Demonstrated potential for anticancer activity |

| Antimicrobial | Mycobacterium tuberculosis | Active against strains | Shows promise in treating resistant infections |

Case Studies and Research Findings

- Anticancer Studies : A series of compounds related to this compound were evaluated for their anticancer properties. In one study, derivatives were synthesized and tested against multiple cancer cell lines, revealing promising results with some compounds exhibiting IC values significantly lower than standard chemotherapy agents .

- Molecular Docking Studies : Molecular docking studies have indicated that the compound binds effectively to the active sites of target enzymes, suggesting a strong potential for drug design . This binding affinity correlates with observed biological activity.

- Pharmacological Profile : The pharmacological profile of this compound includes not only anticancer properties but also anti-inflammatory and antimicrobial activities. For instance, derivatives have been reported to possess anti-inflammatory effects in preclinical models .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of carboxamide precursors or via coupling reactions involving aminomethyl oxadiazole intermediates. For example, a two-step procedure involves (1) forming the oxadiazole ring from a nitrile and hydroxylamine, followed by (2) introducing the aminomethyl group via reductive amination or nucleophilic substitution. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry of reagents like hydroxylamine hydrochloride) is critical for yield. Ethanol or THF are common solvents, and catalytic bases (e.g., K₂CO₃) improve cyclization efficiency .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Characterization relies on a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Peaks at δ ~8.0–8.5 ppm (oxadiazole protons) and δ ~3.5–4.0 ppm (aminomethyl group) confirm the core structure.

- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (C=O of carboxamide) and ~3300 cm⁻¹ (N-H of aminomethyl).

- Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₄H₅N₅O₂, MW = 155.12 g/mol) validate purity .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 3–9) show degradation above pH 7 due to hydrolysis of the oxadiazole ring. Thermal gravimetric analysis (TGA) indicates decomposition above 150°C. Storage recommendations include inert atmospheres (N₂/Ar) at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distribution, highlighting reactive sites (e.g., the oxadiazole N-O bond and carboxamide carbonyl). Molecular docking against target proteins (e.g., enzymes like COX-2) identifies substituent effects on binding affinity. For instance, adding electron-withdrawing groups to the phenyl ring improves interactions with hydrophobic pockets .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) may arise from assay conditions (e.g., cell line variability, solvent effects). Systematic approaches include:

- Dose-Response Curves : Validate activity across multiple cell lines (e.g., HeLa, MCF-7).

- Solvent Controls : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts.

- Metabolic Stability Assays : Evaluate hepatic microsomal degradation to rule out false negatives .

Q. What advanced analytical techniques are used to study degradation products under oxidative stress?

- Methodological Answer : High-Resolution LC-MS/MS identifies degradation pathways. For example, oxidation with H₂O₂ generates a primary metabolite (5-hydroxy-oxadiazole), confirmed via fragmentation patterns. Accelerated stability testing (40°C/75% RH) coupled with NMR kinetics quantifies degradation rates .

Q. How does the compound’s tautomeric behavior influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The oxadiazole ring exhibits tautomerism between 1,2,4-oxadiazole and 1,3,4-oxadiazole forms, affecting nucleophilic attack sites. Kinetic studies using ¹⁵N-labeled analogs reveal preferential substitution at the C5 position in polar aprotic solvents (e.g., DMF), guided by steric and electronic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。